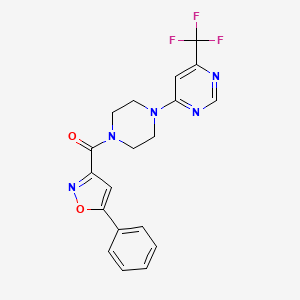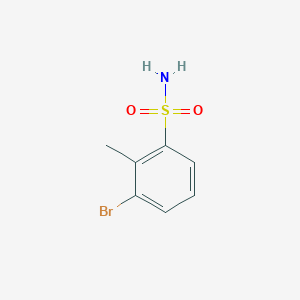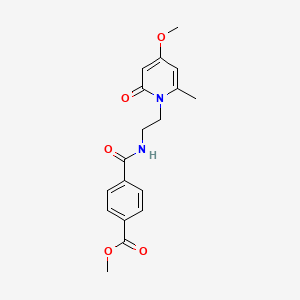![molecular formula C13H24N2O2 B2595189 Tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate CAS No. 2167913-82-6](/img/structure/B2595189.png)
Tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[1-(aminomethyl)-2-bicyclo[221]heptanyl]carbamate is a compound that features a bicyclic structure with a tert-butyl carbamate protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate typically involves the protection of the amine group in the bicyclic structure using a tert-butyl carbamate group. One common method involves the reaction of 2-azabicyclo[2.2.1]heptan-4-amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine or carbamate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate involves its ability to protect amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The tert-butyl carbamate group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl N-(2-amino-1-bicyclo[2.2.1]heptanyl)carbamate: Similar in structure but with different substitution patterns.
Tert-butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: Contains an additional oxygen atom in the bicyclic structure.
Uniqueness
Tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate is unique due to its specific bicyclic structure and the presence of the tert-butyl carbamate protecting group. This combination provides stability and reactivity that are advantageous in various synthetic and research applications .
Propiedades
IUPAC Name |
tert-butyl N-[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-6-9-4-5-13(10,7-9)8-14/h9-10H,4-8,14H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANYSJKDLOJYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1(C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2595110.png)
![N-(cyanomethyl)-4-{[ethyl(propan-2-yl)amino]methyl}-N-propylbenzamide](/img/structure/B2595111.png)

![2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2595115.png)
![2-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2595117.png)

![8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2595120.png)
![8-chloro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2595122.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[2-(dimethylamino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B2595124.png)
![6-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2595125.png)
![5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2595126.png)
![methyl 4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2595129.png)
